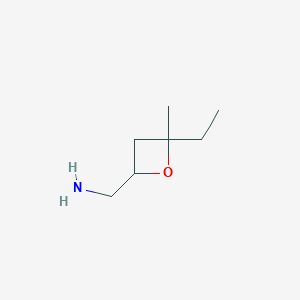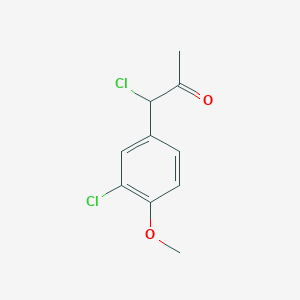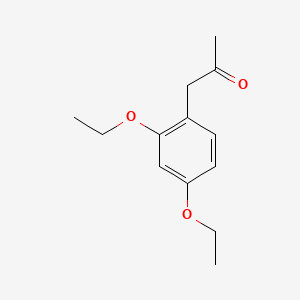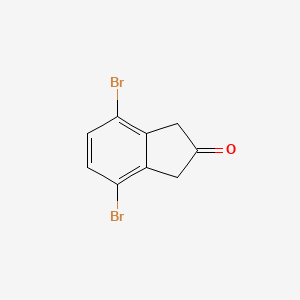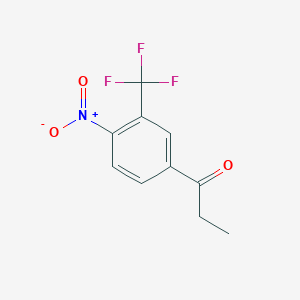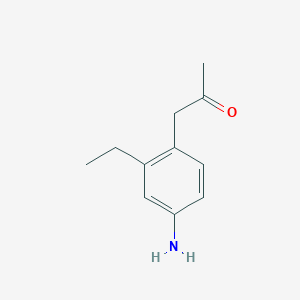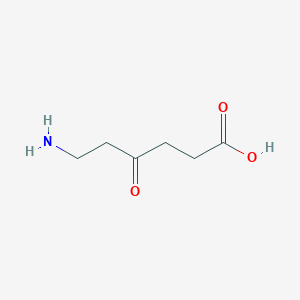
6-Amino-4-ooxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-4-oxohexanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of hexanoic acid, featuring both an amino group and a keto group, which makes it a versatile intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-amino-4-oxohexanoic acid involves the enzymatic oxidation of 6-aminohexanoic acid. This process utilizes an enzyme known as ω-amino group-oxidizing enzyme (ω-AOX) from the fungal strain Phialemonium sp. AIU 274. The reaction is carried out in a 0.1 M potassium phosphate buffer (pH 7.0) at 30°C for 30 hours, with the addition of 0.3 U of ω-AOX and 20 U of catalase .
Industrial Production Methods
Industrial production of 6-amino-4-oxohexanoic acid can be achieved through the oxidation of cyclohexane derivatives. For example, the oxidation of cyclohexanone or 2-hydroxycyclohexanone in the presence of cobalt naphthenate as a catalyst at 150°C can yield 6-oxohexanoic acid, which can then be converted to 6-amino-4-oxohexanoic acid .
Chemical Reactions Analysis
Types of Reactions
6-amino-4-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the keto group.
Substitution: Acyl chlorides or anhydrides are used for the formation of amides.
Major Products Formed
Oxidation: 6-oxohexanoic acid.
Reduction: 6-aminohexanol.
Substitution: Various amides depending on the acylating agent used.
Scientific Research Applications
6-amino-4-oxohexanoic acid has several applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving amino acids and keto acids.
Industry: It is used in the production of nylon precursors and other polymers.
Mechanism of Action
The mechanism of action of 6-amino-4-oxohexanoic acid involves its interaction with various enzymes and molecular targets. For instance, it can act as an inhibitor of plasminogen activators, thereby preventing the conversion of plasminogen to plasmin and inhibiting fibrinolysis . This property makes it useful in the treatment of bleeding disorders.
Comparison with Similar Compounds
6-amino-4-oxohexanoic acid can be compared with other similar compounds such as:
6-aminohexanoic acid: Lacks the keto group, making it less reactive in certain chemical reactions.
6-oxohexanoic acid: Lacks the amino group, limiting its applications in amide formation and other substitution reactions.
Adipic acid: A dicarboxylic acid used in the production of nylon-6,6, but lacks the amino and keto functionalities.
The presence of both amino and keto groups in 6-amino-4-oxohexanoic acid makes it a unique and versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
102073-96-1 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
6-amino-4-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c7-4-3-5(8)1-2-6(9)10/h1-4,7H2,(H,9,10) |
InChI Key |
ASOARLMYRNQLIL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)
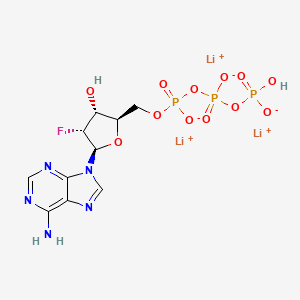
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)
